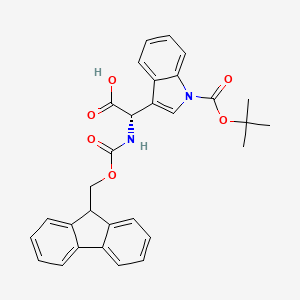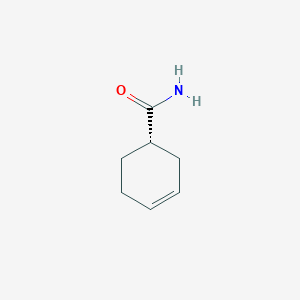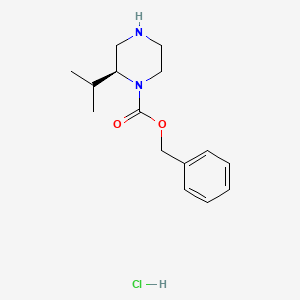
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline is a synthetic organic compound that features both azide and aniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline likely involves multiple steps:
Formation of the Azide Group: This can be achieved by reacting an appropriate alkyl halide with sodium azide under suitable conditions.
Alkylation of Aniline: The aniline derivative can be alkylated using the azide-containing intermediate.
Cyclohexene Introduction: The cyclohexene moiety can be introduced through a subsequent reaction, possibly involving a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products
Oxidation Products: Nitrenes or other oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or sulfonated aniline derivatives.
Applications De Recherche Scientifique
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.
Medicine: Possible precursor for pharmaceuticals or diagnostic agents.
Industry: Use in the synthesis of polymers or advanced materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example:
In Bioorthogonal Chemistry: The azide group can participate in click chemistry reactions, forming stable triazole linkages.
In Medicinal Chemistry: The compound might interact with biological targets through its aniline or azide groups, affecting molecular pathways.
Comparaison Avec Des Composés Similaires
Similar compounds might include:
N-alkylated anilines: Such as N-methyl-N-phenylaniline.
Azido compounds: Such as azidomethylbenzene.
Cyclohexene derivatives: Such as cyclohex-2-en-1-amine.
Uniqueness
The combination of azide, aniline, and cyclohexene groups in a single molecule makes N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline unique, potentially offering a diverse range of reactivity and applications.
Propriétés
Formule moléculaire |
C15H18N4 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
N-(2-azidoprop-2-enyl)-N-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C15H18N4/c1-13(17-18-16)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-6,8-10,15H,1,3,7,11-12H2 |
Clé InChI |
XOBADFYGNAHPDZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN(C1CCCC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)





![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


